1-Butyl-3-methylpyridinium Chloride

Overview

Description

1-Butyl-3-methylpyridinium chloride is an ionic liquid composed of a pyridinium cation and a chloride anion. It is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds . These characteristics make it a valuable compound in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Butyl-3-methylpyridinium Chloride are not fully understood yet. It is known that this compound can interact with various biomolecules. For instance, it has been used as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic and inorganic compounds .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that ionic liquids can have significant effects on cellular processes. For example, some ionic liquids have been found to interact with extracellular polymeric substances (EPSs), leading to changes in the conformational structure of EPSs and potentially affecting microbial cell activity .

Molecular Mechanism

It is known that the properties of ionic liquids, including this compound, depend on the nature and energy of the interaction between the cation and anion .

Temporal Effects in Laboratory Settings

It is known that the properties of ionic liquids can change over time due to factors such as temperature and vibrational and conformational motions .

Metabolic Pathways

It is known that ionic liquids can interact with various enzymes and cofactors .

Transport and Distribution

It is known that ionic liquids can interact with various transporters and binding proteins .

Subcellular Localization

It is known that ionic liquids can interact with various cellular compartments and organelles .

Preparation Methods

1-Butyl-3-methylpyridinium chloride can be synthesized through the reaction of pyridine with 1-chlorobutane in the presence of a base . The reaction typically involves mixing pyridine and 1-chlorobutane, followed by the addition of a base to facilitate the reaction. The product is then purified through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Butyl-3-methylpyridinium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents depend on the desired outcome.

Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Butyl-3-methylpyridinium chloride has a wide range of applications in scientific research:

Biology: The compound is used in the extraction and purification of biomolecules, as well as in the stabilization of proteins and enzymes.

Mechanism of Action

The mechanism of action of 1-Butyl-3-methylpyridinium chloride involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. These interactions can stabilize or destabilize certain molecular structures, facilitating chemical reactions or stabilizing biomolecules . The specific pathways involved depend on the application and the molecular targets.

Comparison with Similar Compounds

1-Butyl-3-methylpyridinium chloride can be compared with other similar ionic liquids, such as:

1-Butyl-3-methylimidazolium chloride: Similar in structure but with an imidazolium cation instead of a pyridinium cation.

1-Butyl-1-methylpyrrolidinium chloride: Contains a pyrrolidinium cation, offering different chemical reactivity and physical properties.

The uniqueness of this compound lies in its specific combination of thermal stability, solubility, and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCASOSWUQOQAG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049212 | |

| Record name | 1-Butyl-3-methylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125652-55-3 | |

| Record name | 1-Butyl-3-methylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylpyridinium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

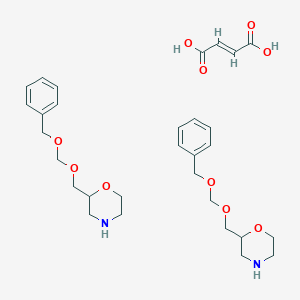

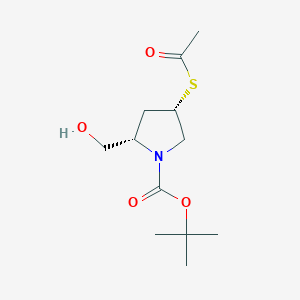

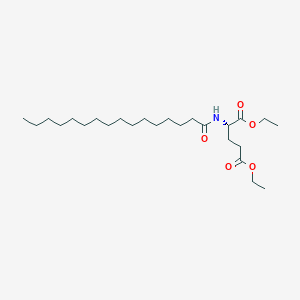

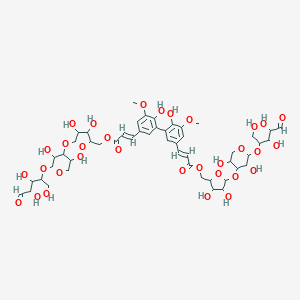

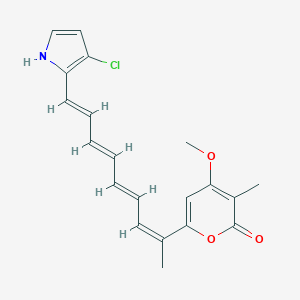

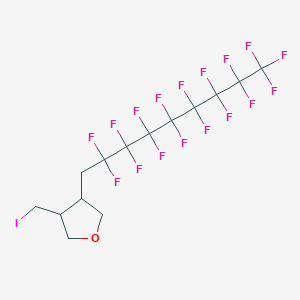

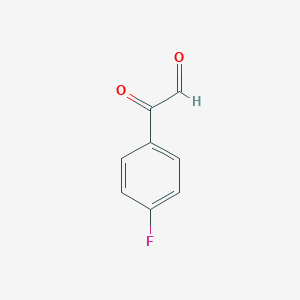

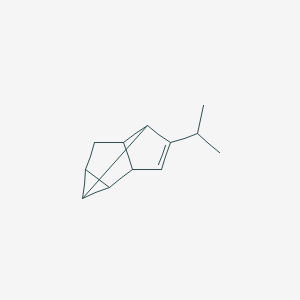

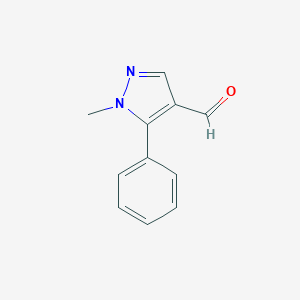

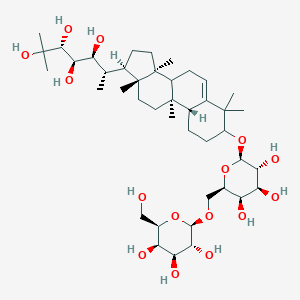

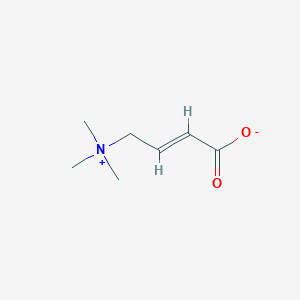

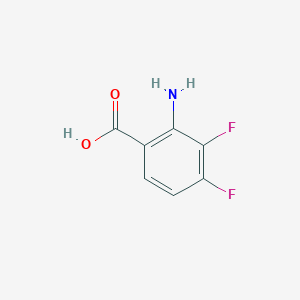

Feasible Synthetic Routes

Q1: How does 1-butyl-3-methylpyridinium chloride enhance the hydrolysis of cellulose?

A: this compound ([BMP]Cl) acts as a reaction medium in cellulose hydrolysis alongside cellulase. [] Research suggests that [BMP]Cl enhances the hydrolysis kinetics by increasing the initial hydrolysis rates compared to untreated cellulose. [] This enhancement is attributed to the synergistic effects between [BMP]Cl and cellulase on the cellulose material. [] Further research is needed to fully elucidate the mechanism behind this synergistic effect.

Q2: Can you explain the role of this compound in separating hydrophobic compounds and provide an example?

A: this compound can be used as an adjuvant in Ethanolic Two-Phase Systems (ETPS) to separate hydrophobic compounds. [] For example, in an ETPS composed of polypropylene glycol 2000, ethylene glycol, ethanol, and this compound, the hydrophobic compound bixin preferentially migrates to the polypropylene glycol 2000-rich phase. [] This demonstrates the potential of using this compound-based ETPS for extracting and separating hydrophobic compounds from complex mixtures.

Q3: How does this compound impact the performance and stability of lead-free perovskite solar cells?

A: Incorporating this compound into lead-free Cs2AgBiBr6 perovskite solar cells has been shown to improve both their efficiency and long-term stability. [] The mechanism involves the ionic liquid's ability to inhibit bromide ion (Br–) migration, a significant factor limiting the operational lifespan of these solar cells. [] By mitigating Br– migration, this compound reduces film defects and enhances energy level matching, ultimately leading to improved power conversion efficiency and prolonged stability even under ambient humidity. []

Q4: What are the environmental concerns related to using ionic liquids like this compound, and are there any strategies for mitigating their impact?

A: While this specific research does not delve into the environmental impact of this compound, it is crucial to acknowledge that ionic liquids, in general, can pose environmental risks. Their toxicity, biodegradability, and potential for accumulation in the environment need to be carefully considered. [, ] Research on the development of less toxic ionic liquids, biodegradable options, and effective recycling and waste management strategies is crucial for ensuring the sustainable use of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)

![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)